molecular formula C10H10N2O B11912128 (3-(Isoxazol-3-yl)phenyl)methanamine

(3-(Isoxazol-3-yl)phenyl)methanamine

Cat. No.: B11912128
M. Wt: 174.20 g/mol
InChI Key: BYWAPLICOBVXME-UHFFFAOYSA-N
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Description

(3-(Isoxazol-3-yl)phenyl)methanamine is a chemical compound that features an isoxazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isoxazol-3-yl)phenyl)methanamine typically involves the formation of the isoxazole ring followed by its attachment to the phenylmethanamine moiety. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. This can be achieved using metal catalysts such as copper or ruthenium, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-(Isoxazol-3-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-(Isoxazol-3-yl)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3-(Isoxazol-3-yl)phenyl)methanamine exerts its effects involves interactions with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

  • (3-(Isoxazol-5-yl)phenyl)methanamine
  • (3-(Isoxazol-4-yl)phenyl)methanamine
  • (3-(Isoxazol-3-yl)benzylamine

Uniqueness: (3-(Isoxazol-3-yl)phenyl)methanamine is unique due to the specific position of the isoxazole ring on the phenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets, leading to varied biological effects and applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

[3-(1,2-oxazol-3-yl)phenyl]methanamine

InChI

InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-4-5-13-12-10/h1-6H,7,11H2

InChI Key

BYWAPLICOBVXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC=C2)CN

Origin of Product

United States

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